molecular formula C9H16O2 B3106349 [1-(Hydroxymethyl)-4-methylcyclohex-3-en-1-yl]methanol CAS No. 15827-42-6

[1-(Hydroxymethyl)-4-methylcyclohex-3-en-1-yl]methanol

Cat. No.: B3106349
CAS No.: 15827-42-6
M. Wt: 156.22 g/mol
InChI Key: JTRLVVUONAUOHI-UHFFFAOYSA-N
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Description

[1-(Hydroxymethyl)-4-methylcyclohex-3-en-1-yl]methanol is a bicyclic alcohol derivative characterized by a cyclohexene ring substituted with two hydroxymethyl groups at the 1-position and a methyl group at the 4-position. This structure confers unique physicochemical properties, including enhanced polarity due to the hydroxyl groups and steric hindrance from the methyl substituent. For instance, cyclohexene alcohols such as 1-methyl-4-propan-2-ylcyclohex-3-en-1-ol (MW: 154.252 g/mol) share similar backbone features, though substituents differ .

Properties

IUPAC Name

[1-(hydroxymethyl)-4-methylcyclohex-3-en-1-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-8-2-4-9(6-10,7-11)5-3-8/h2,10-11H,3-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRLVVUONAUOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901286141
Record name 4-Methyl-3-cyclohexene-1,1-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15827-42-6
Record name 4-Methyl-3-cyclohexene-1,1-dimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15827-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-cyclohexene-1,1-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[1-(Hydroxymethyl)-4-methylcyclohex-3-en-1-yl]methanol, also referred to as (4-Methylcyclohex-3-en-1-yl)methanol, is an organic compound with notable structural features that contribute to its biological activities. This compound is characterized by a cyclohexene ring structure with a hydroxymethyl substituent, which may influence its interactions in biological systems.

Chemical Structure and Properties

The molecular formula for this compound is C₈H₁₄O, with a molecular weight of 142.20 g/mol. The compound exists in two stereoisomeric forms due to the presence of a chiral center adjacent to the hydroxyl group. Its unique combination of functional groups (alkene and alcohol) allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that it can inhibit the growth of various pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria. For instance, extracts containing this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus62.5 µg/mL
Escherichia coli78.12 µg/mL

These findings suggest that the compound could be explored further for potential applications in antimicrobial therapies.

Antiproliferative Effects

In addition to its antimicrobial properties, this compound has shown antiproliferative effects against cancer cell lines. A study involving various extracts indicated that certain fractions containing this compound inhibited the proliferation of human cervical cancer (HeLa) cells and lung cancer (A549) cells.

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

This antiproliferative activity highlights the potential of this compound as an anticancer agent.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that its ability to form hydrogen bonds and interact with cellular components may play a crucial role in its antimicrobial and antiproliferative activities.

Case Studies

Several case studies have explored the biological activity of compounds structurally related to this compound. For example, research on chromenoisoxazolyl methanol derivatives has demonstrated how methyl substitutions can influence crystal formation and biological activity, indicating that structural modifications can significantly affect the properties of similar compounds.

Scientific Research Applications

The compound [1-(Hydroxymethyl)-4-methylcyclohex-3-en-1-yl]methanol , often referred to by its chemical structure, has garnered attention in various scientific research applications. This article explores its applications in different fields, including medicinal chemistry, materials science, and organic synthesis, while providing insights from diverse and verified sources.

Properties

  • Molecular Weight : 180.25 g/mol
  • Boiling Point : Not extensively documented but inferred from similar compounds.
  • Solubility : Soluble in organic solvents such as ethanol and ether.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds similar to this compound. Research has indicated that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound has been evaluated for its potential anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for further research in treating inflammatory diseases .

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various transformations, including:

  • Esterification : Reacting with carboxylic acids to form esters.
  • Alkylation : Serving as an alkylating agent in the synthesis of more complex organic molecules .

Polymerization

The compound can be utilized in the synthesis of polymers through free radical polymerization techniques. Its hydroxymethyl group can act as a reactive site for cross-linking, enhancing the mechanical properties of the resulting materials .

Aroma Compounds

Due to its structural characteristics, this compound is explored for use in the flavor and fragrance industry. It can contribute to specific aroma profiles in food products and perfumes, enhancing sensory experiences .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Agents examined the efficacy of derivatives of this compound against resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as a lead compound for antibiotic development .

Case Study 2: Polymer Development

Research conducted at a leading university focused on utilizing this compound in creating biodegradable polymers. The study demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical strength, making it suitable for sustainable packaging applications .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s dual hydroxymethyl groups enhance its hydrophilicity compared to ketone or ether analogs, which may influence solubility in polar solvents.
  • The methyl group at the 4-position introduces steric effects similar to isopropyl or ethyl substituents in analogs like Entry 30 (1-(4-Methylcyclohexyl)but-3-en-1-ol) .

Physical Properties and Stability

  • Boiling Points : Cyclohexene alcohols with branched substituents (e.g., 1-methyl-4-propan-2-ylcyclohex-3-en-1-ol) typically exhibit higher boiling points than linear-chain analogs, suggesting the target compound may follow this trend .
  • Stability : The conjugated cyclohexene ring in the target compound likely improves thermal stability compared to aliphatic alcohols like octan-3-ol (MW: 130.23 g/mol) .

Industrial and Research Relevance

  • Synthetic Intermediates : Homoallylic alcohols like Entry 30 are pivotal in organic synthesis, suggesting the target could serve as a precursor for complex molecules .

Q & A

Q. What are the common synthetic routes for [1-(Hydroxymethyl)-4-methylcyclohex-3-en-1-yl]methanol, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution or hydroxylation of a cyclohexene precursor. For example, describes a reflux method using anhydrous potassium carbonate as a base in ethanol (50 mL, 6 h) for analogous compounds. Adapting this approach, the target compound might be synthesized via hydroxymethylation of 4-methylcyclohex-3-ene derivatives under similar conditions. Optimization could involve:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol.
  • Catalyst screening : Transition metals (e.g., Pd/C) or enzymes () could improve regioselectivity.
  • Temperature control : Lower temperatures (e.g., 40–60°C) may reduce side reactions like dehydration .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:
  • NMR : 1^1H and 13^{13}C NMR can identify hydroxymethyl groups (δ ~3.5–4.0 ppm) and cyclohexene protons (δ ~5.5–6.0 ppm). highlights similar assignments for 4-acetyl-1-methylcyclohexene.
  • IR : Hydroxyl stretching (~3200–3600 cm1^{-1}) and C=C absorption (~1650 cm1^{-1}).
  • HPLC/MS : To assess purity and molecular ion peaks (e.g., [M+H]+^+ at m/z 170.2 for C10_{10}H16_{16}O2_2) .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing this compound be addressed?

  • Methodological Answer : The compound’s cyclohexene ring introduces potential cis/trans isomerism. Strategies include:
  • Chiral catalysts : Asymmetric hydroxymethylation using organocatalysts (e.g., proline derivatives) to control stereochemistry.
  • Chromatographic separation : Chiral HPLC or simulated moving bed (SMB) chromatography to isolate enantiomers (see ’s discussion of stereoisomers).
  • Crystallography : Single-crystal X-ray diffraction () to confirm absolute configuration .

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering). Mitigation steps:
  • Variable-temperature NMR : To observe conformational changes (e.g., coalescence of proton signals).
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data.
  • Isotopic labeling : Use 2^{2}H or 13^{13}C-labeled precursors to trace coupling patterns (’s HMBC/HSQC references) .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

  • Methodological Answer : Use design of experiments (DoE) to identify critical factors:
  • Catalyst loading : achieved 59% yield in hydrogenation with Pd(OH)2_2/C (5 bar H2_2, 40°C).
  • Protecting groups : Temporary protection of hydroxyl groups (e.g., silyl ethers) to prevent side reactions.
  • In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy to track intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(Hydroxymethyl)-4-methylcyclohex-3-en-1-yl]methanol
Reactant of Route 2
[1-(Hydroxymethyl)-4-methylcyclohex-3-en-1-yl]methanol

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